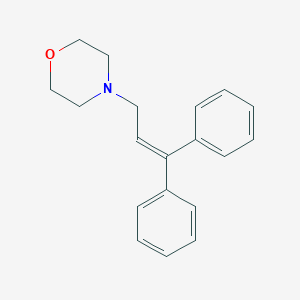

Morpholine, 4-(3,3-diphenylallyl)-

Description

Contextualization within the Morpholine (B109124) Heterocycle Class

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In medicinal chemistry, it is widely regarded as a "privileged pharmacophore". nih.govnih.gov This distinction arises from the fact that the morpholine motif frequently appears in a wide array of approved drugs and biologically active molecules. nih.gov Its value is attributed to several advantageous properties:

Synthetic Accessibility: The morpholine ring is a versatile and readily available synthetic building block. nih.gov It can be easily introduced into a target molecule as a secondary amine reagent or constructed through various established synthetic methodologies. e3s-conferences.org

Biological Activity: Appropriately substituted morpholine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial actions. nih.gove3s-conferences.org In many bioactive compounds, the morpholine moiety is not merely a passive scaffold but an integral part of the pharmacophore, engaging in crucial binding interactions with biological targets like enzyme active sites and receptors. nih.govacs.org Its presence can enhance potency, selectivity, and improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov

Significance of the 3,3-Diphenylallyl Moiety in Organic Chemistry

The 3,3-diphenylallyl moiety is a distinctive functional group characterized by a propenyl chain with two phenyl groups attached to the same carbon atom (C3). This structural feature imparts specific and significant properties to a molecule.

Steric Bulk and Lipophilicity: The two phenyl rings create a bulky, three-dimensional structure that is highly lipophilic (fat-soluble). This steric hindrance and lipophilicity can profoundly influence how a molecule interacts with biological systems. It can dictate binding to hydrophobic pockets in proteins and affect properties like membrane permeability and distribution within the body.

Pharmacophore Component: The 3,3-diphenylallyl group, or closely related structures, has been incorporated into molecules designed as bioactive agents. For instance, the analogous 4-[4-(3,3-diphenylallyl)piperazin-1-yl]benzoic acid has been used as a side chain in the design of novel naphthalimide derivatives investigated as potential apoptosis-inducing anticancer agents. rhhz.netbohrium.com This indicates that the diphenylallyl portion of the molecule is a recognized component in the development of compounds targeting specific cellular pathways.

Synthetic Intermediate: The 3,3-diphenylallyl scaffold serves as a valuable precursor in the synthesis of established pharmaceutical drugs. For example, the selective hydrogenation of 3,3-diphenylallyl alcohol is a key step in the efficient synthesis of the 3,3-diarylpropylamine drugs diisopromine (B135848) and feniprane. researchgate.net This underscores the utility of the diphenylallyl framework as a foundational element for building more complex, biologically active molecules.

By combining the proven pharmacophoric advantages of the morpholine ring with the unique steric and electronic properties of the 3,3-diphenylallyl group, 4-(3,3-diphenylallyl)morpholine emerges as a compound of interest for further chemical and pharmacological exploration.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13150-58-8 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

4-(3,3-diphenylprop-2-enyl)morpholine |

InChI |

InChI=1S/C19H21NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)11-12-20-13-15-21-16-14-20/h1-11H,12-16H2 |

InChI Key |

JZYCTDYAHWPTHP-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

13150-58-8 |

Synonyms |

4-(3,3-diphenylallyl)morpholine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3,3 Diphenylallyl Morpholine

Direct Synthetic Routes to 4-(3,3-Diphenylallyl)morpholine

The most straightforward approaches to 4-(3,3-diphenylallyl)morpholine involve the formation of the crucial nitrogen-carbon bond between the morpholine (B109124) ring and the diphenylallyl moiety. These methods typically rely on the nucleophilicity of the morpholine nitrogen.

The N-alkylation of secondary amines like morpholine with alkyl halides is a fundamental and widely practiced transformation in organic synthesis. asianpubs.org The synthesis of 4-(3,3-diphenylallyl)morpholine can be achieved via a direct nucleophilic substitution reaction. In this approach, morpholine acts as the nucleophile, attacking an allylic substrate such as 3,3-diphenylallyl chloride or 3,3-diphenylallyl bromide.

The reaction typically proceeds through an S(_N)2 mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom bearing the leaving group (e.g., a halide). This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the leaving group. To drive the reaction to completion and neutralize the resulting hydrohalic acid byproduct, a base is commonly employed. The choice of base can range from inorganic carbonates (e.g., K(_2)CO(_3)) to non-nucleophilic organic amines (e.g., triethylamine).

A general scheme for this synthesis is presented below:

Reactants: Morpholine, 3,3-Diphenylallyl Halide (X = Cl, Br)

Solvent: A polar aprotic solvent such as acetonitrile (B52724) (CH(_3)CN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the substitution reaction.

Base: An acid scavenger like potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N) is added.

Conditions: The reaction may be performed at room temperature or require heating to proceed at a reasonable rate.

While effective, this method can be subject to competing elimination reactions, particularly if the allylic substrate is sterically hindered or if a strong, bulky base is used. However, for many standard alkylations of morpholine, this remains a reliable and cost-effective synthetic route. asianpubs.org

Transition metal catalysis offers a powerful and versatile alternative to traditional nucleophilic substitution for the formation of C-N bonds. Palladium-catalyzed N-allylation, in particular, provides a mild and efficient route to N-allyl amines. This methodology can be applied to the synthesis of 4-(3,3-diphenylallyl)morpholine, often using allylic alcohols or their derivatives (e.g., carbonates, acetates) as the allyl source. nih.govdocumentsdelivered.com

The catalytic cycle, commonly referred to as the Tsuji-Trost reaction, typically involves the following key steps:

Oxidative Addition: A Palladium(0) complex reacts with the allylic substrate (e.g., 3,3-diphenylallyl acetate) to form a η-allyl palladium(II) intermediate, also known as a π-allyl palladium complex.

Nucleophilic Attack: The morpholine nitrogen then attacks one of the terminal carbons of the π-allyl ligand.

Reductive Elimination: This attack leads to the formation of the desired N-allylated product and regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This catalytic approach is highly valued for its functional group tolerance and often proceeds under neutral or mildly basic conditions. The use of specific ligands can influence the regioselectivity and stereoselectivity of the reaction, although for a symmetrical substrate like the 3,3-diphenylallyl system, regioselectivity is not a concern. The direct use of allylic alcohols can be facilitated by co-catalysts like titanium tetraisopropoxide, which promotes the in-situ activation of the alcohol. nih.gov

Broader Synthetic Strategies for Morpholine Derivatives with Alkyl and Aryl Substitutions

Beyond the direct N-allylation of the morpholine core, a variety of sophisticated synthetic strategies exist for constructing and functionalizing the morpholine ring itself. These methods provide access to a diverse range of substituted morpholine derivatives.

Annulation reactions, which involve the formation of a ring from one or more acyclic precursors, are a powerful tool for synthesizing heterocyclic systems. For morpholines, a common and conceptually simple approach is the cyclization of 1,2-amino alcohols. chemrxiv.org

A modern and efficient one or two-step protocol utilizes ethylene sulfate as a two-carbon electrophile. chemrxiv.orgnih.gov This method offers significant environmental and safety benefits over traditional multi-step procedures. nih.gov The process involves:

N-alkylation: A 1,2-amino alcohol undergoes a selective S(_N)2 reaction with ethylene sulfate, leading to the monoalkylation of the amine.

Cyclization: The resulting intermediate is then treated with a base, such as potassium tert-butoxide (tBuOK), which promotes an intramolecular cyclization to form the morpholine ring.

This redox-neutral protocol avoids the use of harsh reducing agents often required in older methods, such as those proceeding through a morpholinone intermediate formed from chloroacetyl chloride. chemrxiv.org The table below summarizes the conversion of various 1,2-amino alcohols to morpholines using this green methodology.

| Entry | 1,2-Amino Alcohol Precursor | Resulting Morpholine Product | Yield (%) |

|---|---|---|---|

| 1 | 2-((4-Methoxyphenyl)amino)ethan-1-ol | 4-(4-Methoxyphenyl)morpholine | 88 |

| 2 | 2-(Propylamino)ethan-1-ol | 4-Propylmorpholine | 81 |

| 3 | (R)-2-Amino-3-methylbutan-1-ol | (R)-5-Isopropylmorpholine | 80 |

| 4 | (S)-2-Amino-2-phenylethan-1-ol | (S)-3-Phenylmorpholine | 94 |

Data adapted from a high-yield, two-step protocol for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org

Enzymatic catalysis represents a key pillar of green chemistry, offering high selectivity under mild reaction conditions. mdpi.com While the direct enzymatic functionalization of the morpholine core is an emerging area, enzymes, particularly lipases, have been successfully employed in reactions involving morpholine derivatives. These biocatalytic methods are especially advantageous for achieving regio- and chemoselectivity that can be challenging with conventional chemical catalysts. mdpi.comnih.gov

One notable application is the lipase-catalyzed kinetic resolution of racemic compounds containing a heterocyclic amine. For instance, lipases can catalyze the enantioselective N-acylation of secondary amines, a reaction highly analogous to the functionalization of the morpholine nitrogen. This allows for the separation of enantiomers, which is critical in pharmaceutical development.

Another area of exploration is the use of lipases for the ring-opening polymerization of morpholine-2,5-dione derivatives. This process yields poly(ester amide)s, which are biodegradable polymers with potential biomedical applications. researchgate.netresearchgate.net These examples demonstrate the utility of enzymes in performing selective transformations on molecules containing the morpholine scaffold.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-nitrogen and carbon-carbon bonds, enabling the derivatization of heterocyclic cores like morpholine. researchgate.net These methods allow for the introduction of various aryl, heteroaryl, and alkyl groups onto either the nitrogen atom or, if appropriately pre-functionalized, the carbon framework of the morpholine ring.

The Buchwald-Hartwig amination is a prominent example of a Pd-catalyzed C-N cross-coupling reaction used for the N-arylation of amines. This reaction can efficiently couple morpholine with a wide range of aryl halides (bromides, chlorides) and triflates. The versatility of this method allows for the synthesis of a vast library of N-aryl morpholine derivatives, which are common motifs in drug discovery. researchgate.net

Furthermore, intramolecular Pd-catalyzed carboamination reactions have been developed as a strategy to construct the morpholine ring with concomitant installation of substituents. In one such approach, an O-allyl ethanolamine derivative is coupled with an aryl or alkenyl bromide. The palladium catalyst facilitates an intramolecular C-N bond formation followed by a C-C bond formation, yielding cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov This modular approach permits significant variation in the substitution pattern of the final morpholine product. nih.gov

Stereoselective Synthesis of Substituted Morpholines

The stereoselective synthesis of substituted morpholines is a critical area of research, aiming to control the spatial arrangement of substituents on the morpholine ring, which can significantly impact biological activity. While direct stereoselective synthetic routes to 4-(3,3-diphenylallyl)morpholine are not extensively documented, several established methodologies for the asymmetric synthesis of substituted morpholines can be considered as potentially adaptable.

One prominent strategy involves the use of chiral starting materials derived from amino acids or amino alcohols. For instance, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed utilizing enantiomerically pure amino alcohols. This method involves a key palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, yielding morpholine products as single stereoisomers in moderate to good yields nih.gov. This approach could theoretically be adapted by employing a suitably functionalized precursor that incorporates the 3,3-diphenylallyl moiety.

Another powerful technique is the asymmetric hydrogenation of unsaturated morpholine precursors. The use of a bisphosphine-rhodium catalyst with a large bite angle has proven effective for the asymmetric hydrogenation of dehydromorpholines, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee) . This "after cyclization" strategy could potentially be applied to a precursor of 4-(3,3-diphenylallyl)morpholine containing an endocyclic double bond, allowing for the stereocontrolled introduction of substituents on the morpholine ring.

Furthermore, tandem sequential one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have been described for the efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates nih.gov. This approach offers the advantage of building complexity and chirality in a single, streamlined process.

The following table summarizes key aspects of these stereoselective synthetic strategies:

| Strategy | Key Reaction | Catalyst/Reagent | Stereocontrol | Potential Applicability |

| Chiral Pool Synthesis | Palladium-catalyzed carboamination | Pd(OAc)₂, P(2-furyl)₃ | Substrate-controlled | Use of a chiral amino alcohol precursor bearing the diphenylallyl group. |

| Asymmetric Hydrogenation | Hydrogenation of dehydromorpholine | Bisphosphine-rhodium complex | Catalyst-controlled | Hydrogenation of an unsaturated precursor of the target molecule. |

| Tandem Hydroamination/Hydrogenation | Hydroamination and asymmetric transfer hydrogenation | Ti-amidate and Ru-catalyst | Catalyst-controlled | Synthesis from an aminoalkyne precursor incorporating the diphenylallyl moiety. |

Functionalization and Derivatization Strategies of the 3,3-Diphenylallyl Chain

The 3,3-diphenylallyl chain of 4-(3,3-diphenylallyl)morpholine offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The double bond and the allylic position are particularly amenable to functionalization.

Reactions involving the double bond of gem-diphenylalkenes can be exploited to introduce new functional groups. For instance, hydromagnesiation of 1,1-diarylalkenes using magnesium hydride can generate a 1,1-diarylethylmagnesium species, which can then react with various electrophiles to introduce substituents at the 2-position of the original allyl group.

Furthermore, the allylic C-H bonds adjacent to the double bond are potential sites for functionalization. Transition metal-catalyzed allylic C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds. For example, cobalt-catalyzed allylic C-H functionalization can be used for the diastereo- and enantioselective addition of allyl groups to aldehydes and α-ketoesters. While not directly demonstrated on 4-(3,3-diphenylallyl)morpholine, such methods offer a potential route for derivatization.

The phenyl groups themselves can also be functionalized through electrophilic aromatic substitution reactions, although the reactivity might be influenced by the steric hindrance of the diphenylmethylidene group.

The following table outlines potential derivatization strategies for the 3,3-diphenylallyl chain:

| Reaction Site | Reaction Type | Potential Reagents | Expected Product Type |

| Alkene C=C bond | Hydromagnesiation followed by electrophilic quench | MgH₂, then various electrophiles (e.g., alkyl halides, aldehydes) | Saturated derivatives with functionalization at the 2-position. |

| Alkene C=C bond | Dihydroxylation | OsO₄, NMO | Diol derivatives. |

| Alkene C=C bond | Epoxidation | m-CPBA | Epoxide derivatives. |

| Allylic C-H bond | Allylic C-H functionalization | Transition metal catalysts (e.g., Co, Pd, Rh) and appropriate reagents | Derivatives with new functional groups at the allylic position. |

| Phenyl rings | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, Friedel-Crafts reagents | Substituted phenyl derivatives. |

These synthetic and functionalization strategies provide a framework for the exploration of the chemical space around 4-(3,3-diphenylallyl)morpholine, enabling the generation of novel derivatives with potentially interesting chemical and biological properties.

Advanced Analytical Characterization of 4 3,3 Diphenylallyl Morpholine and Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques including COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, the complete assignment of proton and carbon signals can be achieved.

¹H and ¹³C NMR: The ¹H NMR spectrum of 4-(3,3-diphenylallyl)morpholine would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the vinylic proton of the allyl group, and the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. For instance, the carbon atoms of the phenyl rings would appear in the aromatic region (typically δ 125-150 ppm), while the carbons of the morpholine ring would be found in the aliphatic region. rsc.org

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY, HMQC, and HMBC are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For 4-(3,3-diphenylallyl)morpholine, COSY would show correlations between adjacent protons within the phenyl rings and between the vinylic proton and the adjacent methylene protons. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

| Technique | Information Gained | Application to 4-(3,3-Diphenylallyl)morpholine |

| ¹H NMR | Provides information about the proton environments, including chemical shift, integration (number of protons), and multiplicity (coupling). | Determines the number and type of protons in the phenyl, allyl, and morpholine moieties. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environments. | Identifies the carbon skeleton, including aromatic, vinylic, and aliphatic carbons. drugbank.com |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com | Establishes connectivity between adjacent protons within the phenyl rings and the allyl chain. youtube.comnih.gov |

| HMQC/HSQC | Correlates protons to their directly attached carbons (¹JCH). nih.gov | Assigns carbon signals based on the known proton assignments. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (ⁿJCH). nih.gov | Confirms the connectivity between the morpholine ring and the diphenylallyl substituent. emerypharma.com |

Mass Spectrometry Techniques (GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis. ucc.ie

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. jocpr.com Electron Ionization (EI) is a common ionization method used in GC-MS, which often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to libraries of known compounds for identification. jocpr.com For 4-(3,3-diphenylallyl)morpholine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the morpholine ring and the diphenylallyl group. rsc.org

ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ucc.iersc.org This is particularly useful for determining the molecular weight of the compound. uni.lu In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion) is selected and then fragmented by collision-induced dissociation (CID). This controlled fragmentation provides detailed structural information that can be used to confirm the connectivity of the molecule. The fragmentation of the [M+H]⁺ ion of 4-(3,3-diphenylallyl)morpholine would likely involve the loss of the morpholine ring or cleavage at various points along the allyl chain. ucc.ie

| Technique | Ionization Method | Information Provided | Application to 4-(3,3-Diphenylallyl)morpholine |

| GC-MS | Electron Ionization (EI) | Molecular weight and fragmentation pattern for structural elucidation and library matching. | Provides a characteristic fragmentation pattern for identification and confirmation of the structure. |

| ESI-MS/MS | Electrospray Ionization (ESI) | Accurate molecular weight determination and controlled fragmentation for detailed structural analysis. ucc.ie | Confirms the molecular weight via the [M+H]⁺ ion and elucidates the connectivity through MS/MS fragmentation analysis. rsc.orguni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz The resulting IR spectrum provides information about the functional groups present in the molecule. vscht.cz

For 4-(3,3-diphenylallyl)morpholine, the IR spectrum would exhibit characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. vscht.cz The C=C stretching of the allyl group would be observed in the 1680-1640 cm⁻¹ region. vscht.cz The C-N stretching of the morpholine ring and the C-O-C stretching would also give rise to distinct peaks in the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.gov The presence and position of these bands can confirm the key functional groups within the molecule. researchgate.net

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkene C=C | Stretch | 1680 - 1640 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C-N (amine) | Stretch | 1250 - 1020 |

| C-O-C (ether) | Stretch | 1275 - 1000 |

Chromatographic Separation and Quantitative Determination Methods

Chromatographic techniques are essential for separating components of a mixture and for the quantitative analysis of a specific compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. nih.gov For the analysis of 4-(3,3-diphenylallyl)morpholine, a reverse-phase HPLC method would typically be employed. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is dependent on its polarity; less polar compounds will have longer retention times.

A typical HPLC method for a morpholine analogue might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the phenyl groups in 4-(3,3-diphenylallyl)morpholine will absorb UV light. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Gas Chromatography (GC-MS)

As mentioned previously, GC-MS is a powerful tool for both qualitative and quantitative analysis. nih.govresearchgate.net For the quantitative determination of 4-(3,3-diphenylallyl)morpholine, a specific ion in its mass spectrum (often the molecular ion or a major fragment ion) is monitored (Selected Ion Monitoring, SIM). This approach provides high selectivity and sensitivity. nih.gov

The GC method would involve optimizing parameters such as the column type, oven temperature program, and injection volume to achieve good separation and peak shape. nih.govresearchgate.net Quantification is performed by creating a calibration curve from standards of the compound. In some cases, derivatization may be employed to improve the volatility and thermal stability of an analyte, though this may not be necessary for 4-(3,3-diphenylallyl)morpholine itself. nih.gov

| Technique | Principle | Typical Conditions for Morpholine Analogues | Detection |

| HPLC | Separation based on polarity using a liquid mobile phase and a solid stationary phase. | Reverse-phase C18 column; Mobile phase: Acetonitrile/Water gradient with formic or trifluoroacetic acid. sielc.comsielc.com | UV, Mass Spectrometry (MS) |

| GC-MS | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Capillary column (e.g., DB-5ms); Temperature programming. nih.gov | Mass Spectrometry (MS) - often in Selected Ion Monitoring (SIM) mode for quantification. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation technique for polar and hydrophilic compounds that are often poorly retained in reversed-phase liquid chromatography (RPLC). mac-mod.comresearchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. researchgate.net This creates a water-enriched layer on the surface of the stationary phase, and the partitioning of analytes between this layer and the bulk mobile phase is a primary mechanism of retention. mac-mod.com

For a compound like Morpholine, 4-(3,3-diphenylallyl)- , which possesses both a polar morpholine moiety and a large, non-polar diphenylallyl group, HILIC presents a viable, albeit complex, separation strategy. The polarity of the morpholine group suggests that HILIC could be a suitable technique, while the hydrophobic diphenylallyl group will significantly influence its retention behavior. The retention in HILIC is governed by a combination of partitioning, adsorption, and electrostatic interactions. thermofisher.com

Stationary Phases: A variety of polar stationary phases can be employed in HILIC. thermofisher.com For moderately polar compounds like 4-(3,3-diphenylallyl)morpholine and its analogues, several types of stationary phases could be considered:

Underivatized Silica (B1680970): Bare silica is a common and effective stationary phase in HILIC, offering strong retention for polar analytes. thermofisher.com

Amide Phases: These phases provide alternative selectivity and are known for their robustness. chromatographyonline.com

Diol Phases: These offer good selectivity for a range of polar compounds and are less retentive than bare silica, which might be advantageous for the moderately polar target compound.

Zwitterionic Phases: These phases, containing both positive and negative charges, can offer unique selectivity through electrostatic interactions, which can be beneficial for separating complex mixtures of analogues. chromatographyonline.com

The choice of stationary phase will be critical in optimizing the separation of 4-(3,3-diphenylallyl)morpholine from its potential impurities or analogues, which may have subtle differences in their structures and polarities.

Mobile Phases: The mobile phase in HILIC typically consists of a high percentage of acetonitrile (ACN) with a smaller percentage of an aqueous buffer. thermofisher.com

Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC due to its favorable properties. thermofisher.com The concentration of ACN is a key parameter for controlling retention; increasing the ACN percentage generally leads to increased retention of polar compounds.

Aqueous Component and Buffer: The aqueous portion of the mobile phase, often containing a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate, is crucial for creating the hydrophilic layer on the stationary phase and for controlling the pH and ionic strength. thermofisher.com For a basic compound like 4-(3,3-diphenylallyl)morpholine, the pH of the mobile phase will affect its degree of ionization and, consequently, its retention.

The separation of 4-(3,3-diphenylallyl)morpholine and its analogues would likely involve a gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component to elute the compounds. thermofisher.com The high organic content of the mobile phase in HILIC also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source. researchgate.nethplc.eu

Methodological Validation in Chemical Analysis

The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose. pom.go.idmdpi.com For the quantitative analysis of 4-(3,3-diphenylallyl)morpholine and its analogues, a comprehensive validation in accordance with guidelines from the International Council for Harmonisation (ICH) would be required. nih.gov This ensures the reliability, accuracy, and precision of the analytical data. The key validation parameters are detailed below.

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an impurity profiling method, this would be demonstrated by showing that the peaks for known impurities are well-resolved from the main component and from each other.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following tables provide illustrative examples of the data that would be generated during the validation of a hypothetical HPLC method for the analysis of an impurity in a pharmaceutical product similar to 4-(3,3-diphenylallyl)morpholine.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 0.5 | 12,500 |

| 1.0 | 25,100 |

| 2.5 | 62,800 |

| 5.0 | 125,500 |

| 10.0 | 250,900 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.05 | 101.0 |

| 10.0 | 9.92 | 99.2 |

| Average Recovery (%) | 99.4 |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |

| 1.0 | 1.8 | 2.5 |

| 5.0 | 1.2 | 1.9 |

| 10.0 | 0.9 | 1.5 |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantitation (LOQ) | 0.50 |

Biological Activities and Molecular Mechanisms of 4 3,3 Diphenylallyl Morpholine Derivatives in Vitro Focus

Spectrum of In Vitro Biological Activities

The unique structural combination of the morpholine (B109124) ring and the diphenylallyl group in 4-(3,3-diphenylallyl)morpholine derivatives has prompted extensive research into their biological potential. researchgate.net The morpholine ring is a recognized pharmacophore that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net In vitro studies have revealed a broad spectrum of activities for these derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant effects. researchgate.netresearchgate.net

Anti-proliferative and Cytotoxic Effects on Cell Lines

Derivatives of 4-(3,3-diphenylallyl)morpholine have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These compounds are of interest in oncology research due to their potential to inhibit cancer cell growth and induce cell death. nih.gov

A series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Notably, compounds designated as AK-3 and AK-10 displayed significant cytotoxic activity against all three cell lines. nih.gov For instance, AK-10 showed IC50 values of 8.55 ± 0.67 µM, 3.15 ± 0.23 µM, and 3.36 ± 0.29 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Further mechanistic studies on SHSY-5Y neuroblastoma cells revealed that AK-3 and AK-10 induced cell cycle arrest in the G1 phase and promoted apoptosis, suggesting a potential mechanism for their anticancer effects. nih.gov These compounds were also found to be non-toxic to normal HEK293 cells at a concentration of 25 µM, indicating a degree of selectivity for cancer cells. nih.gov

Similarly, novel tetrahydroquinoline derivatives incorporating a morpholine moiety have been investigated as potential mTOR inhibitors. nih.gov Compound 10e from this series exhibited potent cytotoxicity against A549 lung cancer cells with an IC50 value of 0.033 µM and also showed activity against MCF-7 and MDA-MB-231 breast cancer cell lines, while having a minimal impact on healthy Vero cells. nih.gov The structure-activity relationship analysis highlighted that the presence of trifluoromethyl and morpholine groups significantly enhanced the potency and selectivity of these compounds. nih.gov

Furthermore, another study reported the synthesis of morpholine-based isocyanide derivatives and their anticancer screening against a panel of 60 human cancer cell lines (NCI-60). researchgate.net One compound, 5a, showed the highest potency against the HCT-116 colon cancer cell line with a GI50 value of 46.27 µg/ml. researchgate.net

The cytotoxic effects of synthetic derivatives are a broad area of cancer research. For instance, a β-nitrostyrene derivative, CYT-Rx20, demonstrated inhibitory activity against MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively. nih.gov The mechanism of action was attributed to cell cycle arrest at the G2/M phase, activation of caspase cascades, and induction of autophagy. nih.gov

Cytotoxic Activity of Morpholine Derivatives

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 µM | nih.gov |

| AK-10 | MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 µM | nih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM | nih.gov |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 µM | nih.gov |

| AK-3 | MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 µM | nih.gov |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 µM | nih.gov |

| Compound 10e | A549 (Lung Cancer) | 0.033 µM | nih.gov |

| Compound 10e | MDA-MB-231 (Triple-negative breast cancer) | 0.63 ± 0.02 µM | nih.gov |

| Compound 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 µM | nih.gov |

| Compound 5a | HCT-116 (Colon Cancer) | 46.27 µg/ml | researchgate.net |

Antimicrobial and Antifungal Efficacy

The morpholine scaffold is a key feature in several antimicrobial and antifungal agents. nih.gov Derivatives of 4-(3,3-diphenylallyl)morpholine have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.

In one study, a series of novel triazoles, thiosemicarbazones, and morpholine derivatives were synthesized and tested for their antimicrobial activity. nih.gov A morpholine derivative (compound 15) showed a minimum inhibitory concentration (MIC) of 0.83 µM against Candida albicans and Escherichia coli. nih.gov Another study focused on morpholinoalkoxychalcones, where compound B.21 was most effective against Enterococcus faecalis with an MIC of 0.6 mM, and compound B.43 showed potential against Aspergillus niger and Candida albicans with an MIC of 2.04 mM. nih.gov

The antifungal properties of morpholine and piperidine-based surfactants have also been investigated against drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net Certain compounds from each series demonstrated notable activity. researchgate.net Furthermore, sila-analogues of known morpholine fungicides like fenpropimorph (B1672530) and amorolfine (B1665469) have been synthesized and tested. nih.gov One sila-analogue, compound 24, exhibited superior fungicidal potential compared to the parent compounds against various human fungal pathogens. nih.gov

A series of novel thiazol-2(3H)-imine derivatives were designed and synthesized, with two compounds, 2d and 2e, showing activity against Candida albicans and Candida parapsilosis. nih.govnih.gov Compound 2e was particularly effective against C. parapsilosis with a MIC50 of 1.23 μg/mL after 48 hours, which is comparable to ketoconazole. nih.govnih.gov

Additionally, a study on 4-(R-ylidenamino)-3-(morpholinomethylene)-4H-1,2,4-triazole-5-thiols showed that derivatives containing a 5-nitrofuran moiety displayed pronounced antimicrobial action, surpassing the standard drug trimethoprim (B1683648) in some cases. researchgate.net However, these compounds did not exhibit significant antifungal properties against C. albicans. researchgate.net

Antimicrobial and Antifungal Activity of Morpholine Derivatives

| Compound | Microorganism | Activity (MIC/MIC50) | Reference |

|---|---|---|---|

| Morpholine derivative (15) | Candida albicans | 0.83 µM | nih.gov |

| Morpholine derivative (15) | Escherichia coli | 0.83 µM | nih.gov |

| B.21 (Morpholinoalkoxychalcone) | Enterococcus faecalis | 0.6 mM | nih.gov |

| B.43 (Morpholinoalkoxychalcone) | Aspergillus niger | 2.04 mM | nih.gov |

| B.43 (Morpholinoalkoxychalcone) | Candida albicans | 2.04 mM | nih.gov |

| Compound 2e (Thiazol-2(3H)-imine derivative) | Candida parapsilosis | 1.23 µg/mL (48h) | nih.gov |

Antiviral Properties

The morpholine ring is a structural component in some antiviral drugs. researchgate.net While the direct antiviral properties of 4-(3,3-diphenylallyl)morpholine itself are not extensively detailed in the provided context, the broader class of morpholine derivatives has shown promise in antiviral research. The structural features of morpholine derivatives can be tailored to interact with viral targets, inhibiting replication or entry into host cells. Further in vitro screening of 4-(3,3-diphenylallyl)morpholine and its analogues against a panel of viruses would be necessary to fully elucidate their antiviral potential.

Anti-inflammatory Actions

Several derivatives of morpholine have been investigated for their in vitro anti-inflammatory properties. These studies often involve assays that measure the inhibition of inflammatory mediators or enzymes.

A study on morpholine-capped β-lactam derivatives demonstrated their ability to inhibit human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Several compounds, including 3e, 3h, 3k, 5c, 5f, 6c, 6d, and 6f, showed higher anti-inflammatory ratios than the reference compound dexamethasone. nih.gov For example, compound 6f had an anti-inflammatory ratio of 99, compared to 32 for dexamethasone. nih.gov

Another study focused on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base. japsonline.com These compounds were evaluated for their ability to inhibit bovine serum albumin (BSA) denaturation, an indicator of anti-inflammatory activity. japsonline.com Compounds 4c and 4d exhibited potent anti-inflammatory activity with IC50 values of 25.3 µM and 26.3 µM, respectively, which were comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com

Thiazoline-2-thione derivatives were also synthesized and evaluated for their anti-inflammatory potential by assessing their ability to inhibit BSA denaturation. mdpi.com Compound 4d showed notable inhibitory potential with an IC50 value of 21.9 µg/mL, which was slightly better than aspirin (B1665792) (22 µg/mL). mdpi.com

Furthermore, a study on selected green leafy vegetables investigated the anti-inflammatory activity of their extracts using various in vitro assays, including inhibition of protein denaturation and lipoxygenase. mdpi.com This highlights the broader search for anti-inflammatory compounds from both synthetic and natural sources.

Antioxidant Potential

The antioxidant properties of 4-(3,3-diphenylallyl)morpholine derivatives are of interest due to the role of oxidative stress in various diseases. In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netresearchgate.netnih.gov

A series of morpholine Mannich base derivatives were synthesized and their antioxidant activity was evaluated using DPPH and ABTS assays. researchgate.net The results indicated that these derivatives demonstrated significant radical scavenging properties. researchgate.net Similarly, asymmetrical mono-carbonyl analogs of curcumin (AMACs) with a morpholine Mannich base were synthesized and showed antioxidant activity. japsonline.com

The antioxidant potential of new polyphenolic derivatives of quinazolin-4(3H)-one was also investigated. nih.gov The addition of a third phenolic group to the molecules significantly influenced their antioxidant activity, with pyrogallol (B1678534) derivatives showing high activity compared to ascorbic acid and Trolox. nih.gov

Furthermore, a study on new synthetic quinoline (B57606) derivatives characterized their antioxidant properties using the DPPH assay. nih.gov The results showed that the location and type of functional groups are important for antioxidant activity, with an increase in the number of hydroxyl groups generally leading to higher antioxidant potential. nih.gov

The co-encapsulation of rutin, a known antioxidant, with a NAAA inhibitor, URB894, in PLGA nanoparticles was shown to have an improved in vitro protective effect against H2O2-related oxidative stress compared to the individual compounds. nih.gov This demonstrates a strategy to enhance antioxidant efficacy.

In Vitro Antioxidant Activity of Morpholine and Related Derivatives

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| Morpholine Mannich base derivatives | DPPH & ABTS | Significant radical scavenging | researchgate.net |

| AMACs with morpholine Mannich base | DPPH | Exhibited antioxidant activity | japsonline.com |

| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical scavenging, etc. | High antioxidant activity | nih.gov |

| Quinoline derivative (Qui3) | DPPH | Strong antioxidant potential | nih.gov |

| Rutin and URB894 co-encapsulated nanoparticles | H2O2-induced oxidative stress | Improved protective effect | nih.gov |

Modulatory Effects on Enzymes and Receptors

Derivatives of 4-(3,3-diphenylallyl)morpholine can exert their biological effects by modulating the activity of various enzymes and receptors. This is a key area of investigation for understanding their mechanisms of action.

As mentioned previously, morpholine-capped β-lactam derivatives were found to be potent inhibitors of human inducible nitric oxide synthase (iNOS). nih.gov Molecular docking studies supported these findings, showing a good correlation between the experimental activity and the calculated binding affinity to the iNOS enzyme. nih.gov

In the context of antifungal activity, sila-analogues of morpholine fungicides were shown to inhibit sterol Δ14-reductase and sterol Δ7-Δ8-isomerase, two key enzymes in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.gov Similarly, novel thiazol-2(3H)-imine derivatives were identified as potential inhibitors of 14α-demethylase, another crucial enzyme in fungal ergosterol synthesis. nih.govnih.gov

Furthermore, the anticancer activity of some morpholine derivatives has been linked to the inhibition of specific protein kinases. For instance, morpholine-substituted tetrahydroquinoline derivatives were designed as potential inhibitors of the mTOR (mammalian target of rapamycin) kinase, a crucial regulator of cell growth and proliferation. nih.gov Molecular docking and dynamics simulations provided insights into the binding interactions of these compounds within the mTOR active site. nih.gov

The anti-inflammatory effects of certain compounds can also be attributed to enzyme modulation. For example, the inhibition of lipoxygenase, an enzyme involved in the production of inflammatory mediators, has been observed for some natural product extracts. mdpi.com

Other Mechanistically Investigated Bioactivities

Anticonvulsant Activity: There is no specific information in the reviewed literature describing the anticonvulsant properties of Morpholine, 4-(3,3-diphenylallyl)- . However, the morpholine moiety is a component of various compounds that have been investigated for anticonvulsant effects. For instance, novel 1-(morpholinomethyl)-3-substituted isatin (B1672199) derivatives have been synthesized and evaluated, with some analogs showing protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.netdoaj.org The structure-activity relationship (SAR) in these series often depends on the other substitutions on the core structure, with the morpholine group influencing properties like solubility and receptor interaction. nih.govyoutube.com Similarly, studies on quinazoline derivatives have shown that incorporating a morpholinoethyl moiety can play a substantial role in anticonvulsant activity. nih.gov Without experimental data, the potential anticonvulsant profile of the 3,3-diphenylallyl substituent remains unknown.

Elucidation of Molecular Targets and Mechanism of Action

Enzyme Active-Site Inhibition and Modulation

There is no available research detailing the inhibition of kinases, Vps34, Carbonic Anhydrase-II, Phosphatidylcholine-specific Phospholipase C, DNA gyrase, or Topoisomerase IV by Morpholine, 4-(3,3-diphenylallyl)- .

The morpholine scaffold is a key component in many clinically relevant enzyme inhibitors. researchgate.net

Kinases: The morpholine ring is a classic feature of many phosphoinositide 3-kinase (PI3K) inhibitors, where its oxygen atom often forms a crucial hydrogen bond in the ATP-binding site of the enzyme. nih.gov Similarly, it is found in inhibitors of other kinases like LRRK2, which is implicated in Parkinson's disease. nih.gov

Carbonic Anhydrase-II (CA-II): While many sulfonamide-based drugs are known CA inhibitors, certain morpholine-containing quinazoline derivatives have also been studied for their inhibitory action against CA-II. nih.gov

Other Enzymes: Morpholine derivatives have been developed as inhibitors for various other enzymes, such as BACE1, which is a target in Alzheimer's disease research. nih.govnih.gov In these inhibitors, the morpholine moiety can contribute to binding affinity and modulate pharmacokinetic properties. nih.gov

Receptor Ligand Interactions

No specific receptor binding studies for Morpholine, 4-(3,3-diphenylallyl)- have been published. The morpholine ring is a common feature in ligands for a wide range of receptors, including dopamine (B1211576) and α-adrenoceptors, where it can influence binding affinity and selectivity. researchgate.netnih.gov The specific interactions are dictated by the complete structure of the molecule.

DNA and Protein Binding Mechanisms

There is no information on the DNA or specific protein binding mechanisms of Morpholine, 4-(3,3-diphenylallyl)- . Studies on other, more complex morpholine-containing molecules, such as morpholine-linked thiazolidinone derivatives, have demonstrated that they can bind to the minor groove of DNA. nih.gov In these cases, the binding is a function of the entire hybrid molecule, which includes planar aromatic systems capable of intercalation or groove binding.

Interference with Efflux Pump Systems

The ability of Morpholine, 4-(3,3-diphenylallyl)- to interfere with bacterial efflux pumps has not been reported. However, the development of efflux pump inhibitors (EPIs) is an active area of research to combat antimicrobial resistance. Some morpholine-containing 5-arylideneimidazolones have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria, acting as antibiotic adjuvants. nih.gov Quinazoline derivatives have also been investigated as potential EPIs. mdpi.com

Catalytic Roles in Chemical Reactions

While there is no data on Morpholine, 4-(3,3-diphenylallyl)- acting as a catalyst, the parent compound, morpholine, is known to function as an organocatalyst. Computational and experimental studies have shown that morpholine can catalyze urethane (B1682113) formation, a key reaction in the production of polyurethanes. nih.gov It functions as an amine catalyst, though it is noted to be slightly less effective than its methylated counterpart, 4-methylmorpholine. nih.gov

Structure Activity Relationship Sar and Pharmacophore Analysis of 4 3,3 Diphenylallyl Morpholine and Analogues

Conformational and Electronic Influences of the Morpholine (B109124) Ring on Bioactivity

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can significantly influence physicochemical properties and biological activity. nih.govnih.gov

Contribution of Morpholine Moiety to Potency and Selectivity

The versatility of the morpholine scaffold allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse pharmacological activities. nih.gove3s-conferences.org Research on various morpholine derivatives has demonstrated its importance as a pharmacophore, a key component responsible for a drug's biological activity. researchgate.netsci-hub.se

Effects of Substituent Position and Nature on Morpholine Ring

The substitution pattern on the morpholine ring can have a profound impact on the biological activity of the resulting analogues. The nature and position of these substituents can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

For instance, studies on various morpholine derivatives have shown that the introduction of specific substituents can either enhance or diminish activity. The strategic placement of functional groups can lead to more favorable interactions with the binding site of a target protein, resulting in increased potency and selectivity. Conversely, unfavorable steric clashes or electronic repulsions introduced by certain substituents can abolish activity. The ability to fine-tune the properties of the morpholine ring through substitution is a powerful tool for medicinal chemists in the design of new therapeutic agents. sci-hub.se

Role of the 3,3-Diphenylallyl Moiety in Defining Activity Profiles

The 3,3-diphenylallyl group is a significant structural feature that plays a crucial role in defining the biological activity of these compounds. Its stereochemistry, electronic properties, and steric bulk are all critical determinants of receptor interaction and subsequent biological response.

Stereochemistry and Geometric Isomerism within the Allylic System

The double bond within the allyl group introduces the possibility of geometric isomerism (E/Z isomers), which can lead to significant differences in biological activity. The spatial arrangement of the substituents around the double bond can dictate how the molecule fits into a receptor's binding pocket. One isomer may adopt a conformation that allows for optimal interactions, while the other may not. Therefore, the stereochemistry of the allylic system is a key factor to consider in SAR studies.

Electronic and Steric Impacts of Phenyl Substituents

The two phenyl rings attached to the same carbon of the allyl group create a bulky, lipophilic region in the molecule. The steric hindrance of this diphenylmethylidene group can be a critical factor for binding affinity and selectivity. Furthermore, the electronic nature of these phenyl rings can be modulated by introducing substituents. Electron-withdrawing or electron-donating groups on the phenyl rings can alter the charge distribution of the entire moiety, influencing its ability to participate in various non-covalent interactions, such as pi-pi stacking or cation-pi interactions, with the target receptor. psu.edu

Integrated SAR Studies and Pharmacophore Mapping for Optimized Bioactivity

A comprehensive understanding of the SAR for 4-(3,3-diphenylallyl)morpholine and its analogues requires an integrated approach that considers the contributions of both the morpholine ring and the 3,3-diphenylallyl moiety. Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov

By analyzing a series of active and inactive analogues, a pharmacophore model can be developed. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this class of compounds, a pharmacophore model would likely highlight the importance of the morpholine oxygen as a hydrogen bond acceptor, the nitrogen as a potential basic center, and the diphenylallyl group as a key hydrophobic feature.

The insights gained from such integrated SAR and pharmacophore studies are invaluable for the rational design of new analogues with optimized bioactivity. By understanding which structural features are essential for activity and how modifications affect potency and selectivity, medicinal chemists can more efficiently design and synthesize novel compounds with improved therapeutic profiles.

Interactive Data Table: Key Structural Moieties and Their Contributions

| Structural Moiety | Key Features | Contribution to Bioactivity |

| Morpholine Ring | Nitrogen and Oxygen Heteroatoms, Chair Conformation | Enhances potency and selectivity, improves pharmacokinetic properties, acts as a versatile scaffold. nih.govresearchgate.nete3s-conferences.org |

| 3,3-Diphenylallyl Moiety | Two Phenyl Rings, Allylic Double Bond | Provides steric bulk and lipophilicity, potential for stereoisomerism influencing receptor fit. |

Relationship between Structural Features and Microsomal Stability (In Vitro)

The in vitro microsomal stability of a compound is a critical parameter in drug discovery, providing an early indication of its metabolic clearance in the body. Liver microsomes contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics. The susceptibility of 4-(3,3-diphenylallyl)morpholine and its analogues to microsomal metabolism is intrinsically linked to its three primary structural components: the morpholine ring, the N-allyl substituent, and the diphenylallyl moiety.

The Morpholine Ring:

The morpholine ring is a common scaffold in medicinal chemistry. Its metabolic stability can be influenced by the nature of its substituents. In some molecular contexts, the morpholine ring exhibits considerable metabolic stability. For instance, studies on a series of 2-morpholinobenzoic acid derivatives have indicated that this particular scaffold demonstrates a high degree of stability when incubated with rat liver microsomes. nih.govrsc.org This suggests that the inherent structure of the morpholine ring itself is not always a primary site for metabolic attack.

However, the morpholine ring is not metabolically inert and can undergo metabolism. For example, in the case of the complex molecule UNC10201652, which contains a morpholine moiety, degradation of the morpholine ring was observed during incubation with rat liver microsomes. nih.gov The metabolic pathways for the morpholine ring can include oxidation at the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to ring opening or the formation of hydroxylated metabolites. The susceptibility of the morpholine ring in 4-(3,3-diphenylallyl)morpholine to such metabolism would likely be influenced by the electronic effects of the N-allyl group and the steric hindrance provided by the bulky diphenylallyl substituent.

The N-Allyl Substituent:

The presence of an allyl group attached to a nitrogen atom introduces several potential sites for metabolism. Allylic carbons are known to be susceptible to oxidation by CYP450 enzymes, which can lead to the formation of alcohols, aldehydes, or carboxylic acids. Furthermore, the double bond of the allyl group can undergo epoxidation, another common metabolic pathway mediated by CYP450s.

Research on compounds containing allyl groups has demonstrated their potential for metabolism. For example, some allyl-containing compounds have been shown to induce microsomal drug-metabolizing enzymes. nih.gov In a study of a fluoro-substituted δ-tocotrienol derivative, rapid hydrolysis of allylic C-F bonds was observed in mouse liver microsomes, highlighting the reactivity of the allylic position. nih.gov Therefore, the N-allyl group in 4-(3,3-diphenylallyl)morpholine represents a probable site of metabolic vulnerability.

The Diphenylallyl Moiety:

While direct metabolic data on gem-diphenyl (two phenyl groups on the same carbon) containing compounds is scarce in the provided context, the general principles of aromatic metabolism suggest that one or both of the phenyl rings could be hydroxylated. The steric hindrance from having two phenyl groups on the same carbon might influence the rate and position of this hydroxylation.

Interactive Data Table: Predicted Metabolic Liabilities of 4-(3,3-Diphenylallyl)morpholine Analogues

The following table summarizes the predicted metabolic stability of hypothetical analogues of 4-(3,3-diphenylallyl)morpholine based on modifications to its core structure. The stability is qualitatively predicted based on known metabolic pathways of related functional groups.

| Compound Name | Structural Modification | Predicted Microsomal Stability | Rationale |

| 4-(3,3-Diphenylallyl)morpholine | Parent Compound | Moderate to Low | Potential for N-dealkylation, allylic oxidation, and aromatic hydroxylation. |

| 4-(3,3-Diphenylpropyl)morpholine | Saturation of the allyl double bond | Moderate | Removal of the reactive double bond may decrease metabolism, though benzylic oxidation is still possible. |

| 4-(3,3-Bis(4-fluorophenyl)allyl)morpholine | Fluorination of phenyl rings | Potentially Increased | Fluorine substitution can block sites of aromatic hydroxylation, a common metabolic pathway. |

| 4-(3-Phenylallyl)morpholine | Removal of one phenyl group | Potentially Increased | Reduced lipophilicity and steric bulk may decrease affinity for metabolizing enzymes. |

| 2-Methyl-4-(3,3-diphenylallyl)morpholine | Methylation of the morpholine ring | Potentially Decreased | Introduction of a new potential site for oxidation on the morpholine ring. |

It is crucial to emphasize that these predictions are based on general metabolic principles and data from related, but not identical, compounds. Empirical testing of 4-(3,3-diphenylallyl)morpholine and its analogues in in vitro microsomal stability assays would be necessary to definitively determine their metabolic profiles. creative-bioarray.comnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 3,3 Diphenylallyl Morpholine

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the interactions between a ligand, such as 4-(3,3-diphenylallyl)morpholine, and a biological target, typically a protein or nucleic acid.

While specific docking studies for 4-(3,3-diphenylallyl)morpholine are not extensively detailed in the provided search results, the principles of these studies are well-established. For instance, molecular docking simulations have been successfully employed to investigate the binding of various morpholine-containing compounds to their respective biological targets. nih.govnih.govresearchgate.net These studies typically involve creating a three-dimensional model of the ligand and the target receptor. The ligand is then computationally "docked" into the active site of the receptor in various possible conformations and orientations.

The stability of these ligand-receptor complexes is evaluated using scoring functions that estimate the binding affinity. These scoring functions take into account factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty. The results of these simulations can identify the most likely binding mode of the ligand and provide insights into the key amino acid residues involved in the interaction. nih.gov For example, studies on other morpholine (B109124) derivatives have revealed the importance of specific interactions with residues in the binding pocket for their activity. nih.govresearchgate.net Such information is critical for the rational design of new molecules with improved potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed picture of the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) in Characterizing Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a powerful tool for studying the electronic properties and reactivity of molecules. longdom.orgosti.govnih.govmdpi.com DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated using DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). nih.govmdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

For a molecule like 4-(3,3-diphenylallyl)morpholine, DFT calculations could be used to determine its HOMO-LUMO gap, providing insights into its kinetic stability. A smaller gap would suggest higher reactivity. Furthermore, DFT can be used to calculate various global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. longdom.orgmdpi.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds.

Theoretical Examination of Reaction Mechanisms and Transition States

Theoretical methods, particularly those based on quantum chemistry, are invaluable for elucidating the mechanisms of chemical reactions. These methods allow for the exploration of the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. wikipedia.orglibretexts.org

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. fiveable.me The energy difference between the reactants and the transition state is the activation energy, which is a key factor determining the rate of a reaction. libretexts.org By calculating the structure and energy of the transition state, chemists can gain a deep understanding of how a reaction proceeds.

For reactions involving 4-(3,3-diphenylallyl)morpholine, theoretical calculations could be used to map out the entire reaction pathway. This would involve identifying the lowest energy path from reactants to products and characterizing the geometry and energy of all transition states and intermediates along this path. bath.ac.uk This information is crucial for predicting the feasibility of a reaction and for understanding the factors that control its selectivity. For example, in multi-step reactions, identifying the rate-determining step, which is the step with the highest activation energy, is of particular importance. fiveable.me

Prediction of Electrophilicity and Nucleophilicity Parameters

The concepts of electrophilicity and nucleophilicity are central to understanding and predicting the outcomes of many chemical reactions. nih.govbohrium.com Electrophilicity refers to the ability of a molecule to accept electrons, while nucleophilicity refers to its ability to donate electrons. Several theoretical parameters have been developed to quantify these properties.

As mentioned earlier, DFT calculations can provide the HOMO and LUMO energies, which are directly related to a molecule's nucleophilic and electrophilic character, respectively. nih.govmdpi.com A higher HOMO energy indicates a stronger nucleophile, while a lower LUMO energy indicates a stronger electrophile.

Beyond HOMO and LUMO energies, other reactivity indices can be derived from DFT calculations. These include the electrophilicity index (ω), which provides a quantitative measure of a molecule's electrophilic power. mdpi.com This index is calculated from the electronic chemical potential and chemical hardness. mdpi.com Machine learning approaches have also been developed to predict electrophilicity and nucleophilicity parameters with high accuracy, often utilizing descriptors derived from DFT calculations or other molecular properties. nih.govnih.gov These predictive models can be valuable tools for screening large libraries of compounds and identifying those with desired reactivity profiles.

Advanced Simulation Techniques for Molecular Interactions (e.g., Molecular Dynamics, Field-Flow Fractionation)

To gain a more dynamic understanding of molecular systems, advanced simulation techniques are employed. These methods go beyond static pictures and provide insights into the time-dependent behavior of molecules and their interactions.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. aps.orgnih.gov In an MD simulation, the atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. This technique is particularly useful for studying the conformational changes of molecules, the dynamics of ligand-protein binding, and the behavior of molecules in solution. nih.govnih.gov For 4-(3,3-diphenylallyl)morpholine, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov When studying its interaction with a biological target, MD simulations can provide a more realistic picture of the binding process, including the role of solvent molecules and the flexibility of both the ligand and the receptor. nih.gov

Field-Flow Fractionation (FFF) is a family of separation techniques that can be used to characterize macromolecules, colloids, and particles. asianpharmtech.comnih.gov While not a simulation technique in the same vein as MD, FFF provides experimental data that can be used to validate and inform computational models. FFF separates particles based on their differing mobilities in a flow stream under the influence of an applied field. asianpharmtech.com Different sub-techniques of FFF, such as Flow FFF (FlFFF) and Thermal FFF (ThFFF), utilize different types of fields. nih.govmdpi.com Asymmetric Flow FFF (AF4) is a particularly versatile and widely used variant. mdpi.comfffseparation.net Data from FFF experiments, such as the hydrodynamic radius of a molecule, can be compared with values obtained from computational models, providing a valuable check on the accuracy of the theoretical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. The fundamental principle of QSAR is that the biological activity of a chemical compound is related to its molecular structure. nih.gov By establishing a mathematical relationship between the structural properties of a series of compounds and their observed biological activity, QSAR models can be developed to predict the activity of new, untested compounds.

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be physicochemical properties (e.g., logP, molecular weight), topological indices, or electronic parameters derived from quantum chemical calculations. nih.gov Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates the descriptors with the biological activity. nih.gov

Cheminformatics encompasses the use of computational and informational techniques to a range of problems in the field of chemistry. frontiersin.orgnih.gov This includes the analysis of chemical data, the development of databases, and the use of computational tools to predict the properties of molecules. In the context of 4-(3,3-diphenylallyl)morpholine, cheminformatics approaches could be used to analyze its structural features in comparison to other known bioactive molecules, to predict its ADME (absorption, distribution, metabolism, and excretion) properties, and to identify potential off-target interactions. nih.govresearchgate.net

In Silico Assessment of Bioavailability and Metabolic Fate (Computational Prediction)

The preclinical evaluation of drug candidates increasingly relies on computational, or in silico, methods to predict their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). epa.govnih.gov These predictive models utilize the chemical structure of a compound to forecast its behavior in a biological system, allowing for early identification of potential liabilities and guiding the optimization of lead compounds. epa.govschrodinger.com For the compound 4-(3,3-diphenylallyl)morpholine, a theoretical assessment using established computational principles can provide significant insights into its potential as a drug candidate.

Physicochemical Properties and Drug-Likeness

A foundational step in in silico ADME prediction is the calculation of key physicochemical properties and the assessment of "drug-likeness," often evaluated against criteria such as Lipinski's Rule of Five. vercel.appscfbio-iitd.res.in This rule suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) of over 500 Daltons, a high lipophilicity (LogP) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). vercel.app

For 4-(3,3-diphenylallyl)morpholine, the predicted physicochemical properties are summarized below. These values are calculated based on its molecular structure.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 307.42 | Compliant (< 500) |

| LogP (Octanol/Water) | 4.1 | Compliant (< 5) |

| Hydrogen Bond Donors | 0 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Compliant (< 10) |

| Molar Refractivity | 96.5 | Compliant (40-130) |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | N/A |

The analysis indicates that 4-(3,3-diphenylallyl)morpholine fully complies with Lipinski's Rule of Five. Its molecular weight is well within the preferred range, and its predicted LogP suggests a high degree of lipophilicity, which is favorable for membrane permeation, without exceeding the threshold that could lead to poor aqueous solubility. vercel.app The absence of hydrogen bond donors and the presence of only two acceptors further support its potential for good oral bioavailability. The Topological Polar Surface Area (TPSA), a descriptor correlated with passive molecular transport through membranes, is low, suggesting good cell permeability.

ADME Profile Prediction

Beyond simple drug-likeness rules, computational tools can predict specific ADME parameters. acdlabs.com These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties. nih.gov

The predicted ADME profile for 4-(3,3-diphenylallyl)morpholine is presented in the following table.

| ADME Parameter | Predicted Outcome | Implication |

| Aqueous Solubility (LogS) | Low | Potential for dissolution-limited absorption. |

| Caco-2 Permeability | High | Indicates good potential for passive intestinal absorption. schrodinger.com |

| Human Intestinal Absorption | High (>90%) | Suggests the compound is likely to be well-absorbed from the gut. |